molecular formula C18H22N4OS B2720593 4-(4-Tert-butylphenyl)-6-(2-hydroxyethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile CAS No. 892356-17-1

4-(4-Tert-butylphenyl)-6-(2-hydroxyethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

Cat. No. B2720593
CAS RN: 892356-17-1
M. Wt: 342.46
InChI Key: RAEFFHIRLOZNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Tert-butylphenyl)-6-(2-hydroxyethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Antiviral Activity

The compound , due to its complex structure, may not have direct studies available. However, its structural components resemble those involved in the synthesis and evaluation of various pyrimidine derivatives, which have shown significant antiviral and antibacterial activities. For instance, pyrimidine derivatives synthesized through reactions involving amino, methylsulfanyl, and carbonitrile groups have been reported to exhibit inhibitory effects against herpes viruses, HIV, and other retroviruses (A. Holý et al., 2002).

Innovative Synthetic Routes

Researchers have developed innovative synthetic routes for creating highly congested aryl-tethered aminobenzylamines, involving transformations of pyrimidine derivatives. These methods have been pivotal in generating new compounds with potential biological activities (Farhanullah et al., 2007).

Antibacterial Applications

The antibacterial potential of pyrimidine derivatives has also been explored. Synthesis of specific pyrimidine derivatives through one-pot, three-component reactions has led to compounds that were evaluated for their antibacterial activity, highlighting the chemical versatility and applicability in developing new antibacterial agents (S. Rostamizadeh et al., 2013).

Novel Pyridine and Fused Pyridine Derivatives

The structural flexibility of pyrimidine allows for the synthesis of a variety of pyridine derivatives, which have shown a wide range of biological activities. This includes the development of new series of pyridine and fused pyridine derivatives, expanding the scope of research and application in medicinal chemistry (S. A. Al-Issa, 2012).

properties

IUPAC Name

4-(4-tert-butylphenyl)-6-(2-hydroxyethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-18(2,3)13-7-5-12(6-8-13)15-14(11-19)16(20-9-10-23)22-17(21-15)24-4/h5-8,23H,9-10H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEFFHIRLOZNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenyl)-6-(2-hydroxyethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

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